molecular formula C9H11F3N2O4 B6207678 methyl 2-(3-cyanoazetidin-3-yl)acetate, trifluoroacetic acid CAS No. 2694744-37-9

methyl 2-(3-cyanoazetidin-3-yl)acetate, trifluoroacetic acid

Cat. No. B6207678
CAS RN: 2694744-37-9
M. Wt: 268.2
InChI Key:
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Description

Methyl 2-(3-cyanoazetidin-3-yl)acetate, trifluoroacetic acid (MCA-TFA) is a small molecule compound with a wide range of applications in scientific research. It is synthesized from methyl 2-(3-cyanoazetidin-3-yl)acetate, a common organic compound, and trifluoroacetic acid, a strong acid. MCA-TFA is used in a variety of biochemical and physiological experiments, including those involving protein expression and purification, enzyme activity, and gene regulation. The compound has several advantages for laboratory experiments, and its use is becoming increasingly widespread.

Scientific Research Applications

Methyl 2-(3-cyanoazetidin-3-yl)acetate, trifluoroacetic acid has a variety of applications in scientific research. It is commonly used in protein expression and purification experiments, as it can be used to stabilize proteins and facilitate their purification from other components. It is also used in enzyme activity experiments, as it can be used to measure the activity of enzymes in a variety of conditions. In addition, methyl 2-(3-cyanoazetidin-3-yl)acetate, trifluoroacetic acid can be used to regulate gene expression, as it can be used to modulate the activity of transcription factors and other proteins involved in gene regulation.

Mechanism of Action

Methyl 2-(3-cyanoazetidin-3-yl)acetate, trifluoroacetic acid acts by binding to proteins, enzymes, and other molecules, altering their structure and function. The compound binds to proteins via hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. It also binds to enzymes, altering their catalytic activity. Additionally, methyl 2-(3-cyanoazetidin-3-yl)acetate, trifluoroacetic acid can bind to transcription factors and other proteins involved in gene regulation, modulating their activity.
Biochemical and Physiological Effects
methyl 2-(3-cyanoazetidin-3-yl)acetate, trifluoroacetic acid has a variety of biochemical and physiological effects. It can stabilize proteins, facilitate their purification, and modulate their activity. It can also modulate the activity of enzymes, transcription factors, and other proteins involved in gene regulation. Additionally, methyl 2-(3-cyanoazetidin-3-yl)acetate, trifluoroacetic acid can affect the activity of other molecules, such as DNA and RNA, by binding to them and altering their structure and function.

Advantages and Limitations for Lab Experiments

Methyl 2-(3-cyanoazetidin-3-yl)acetate, trifluoroacetic acid has several advantages for laboratory experiments. It is stable and easy to use, and can be used to stabilize proteins and facilitate their purification. It can also be used to measure the activity of enzymes and modulate the activity of transcription factors and other proteins involved in gene regulation. However, it is important to note that methyl 2-(3-cyanoazetidin-3-yl)acetate, trifluoroacetic acid can be toxic in large concentrations, and should be used with caution.

Future Directions

There are several potential future directions for the use of methyl 2-(3-cyanoazetidin-3-yl)acetate, trifluoroacetic acid. It could be used to develop new methods for protein expression and purification, or to develop new methods for measuring enzyme activity. Additionally, it could be used to develop new methods for modulating gene expression, or to develop new methods for modulating the activity of other molecules, such as DNA and RNA. Finally, it could be used to develop new methods for stabilizing proteins and other molecules, or to develop new methods for detecting and quantifying proteins and other molecules.

Synthesis Methods

Methyl 2-(3-cyanoazetidin-3-yl)acetate, trifluoroacetic acid is synthesized by combining methyl 2-(3-cyanoazetidin-3-yl)acetate with trifluoroacetic acid in a 1:1 ratio. The reaction takes place in an inert atmosphere, such as argon or nitrogen, at room temperature. The product is then isolated and purified by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(3-cyanoazetidin-3-yl)acetate, trifluoroacetic acid involves the reaction of 3-cyanoazetidine with methyl 2-bromoacetate followed by hydrolysis and treatment with trifluoroacetic acid.", "Starting Materials": [ "3-cyanoazetidine", "methyl 2-bromoacetate", "sodium hydroxide", "trifluoroacetic acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 3-cyanoazetidine (1.0 equiv) in diethyl ether and add methyl 2-bromoacetate (1.2 equiv) and sodium hydroxide (1.2 equiv). Stir the mixture at room temperature for 24 hours.", "Step 2: Extract the mixture with diethyl ether and wash the organic layer with water. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain methyl 2-(3-cyanoazetidin-3-yl)acetate as a yellow oil.", "Step 3: Dissolve methyl 2-(3-cyanoazetidin-3-yl)acetate in water and add sodium hydroxide (1.2 equiv). Stir the mixture at room temperature for 24 hours.", "Step 4: Acidify the mixture with trifluoroacetic acid and extract with diethyl ether. Wash the organic layer with water and dry over anhydrous sodium sulfate. Evaporate the solvent to obtain methyl 2-(3-cyanoazetidin-3-yl)acetate, trifluoroacetic acid as a white solid." ] }

CAS RN

2694744-37-9

Molecular Formula

C9H11F3N2O4

Molecular Weight

268.2

Purity

95

Origin of Product

United States

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